molecular formula C21H20N2O5 B2932373 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid CAS No. 2365419-03-8

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid

Cat. No.: B2932373
CAS No.: 2365419-03-8
M. Wt: 380.4
InChI Key: NMAHHXOIUMJEIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could be derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has an empirical formula of C21H21NO6 and a molecular weight of 383.39 . The InChI key is RULINAWEYRMHHQ-SFHVURJKSA-N .

Scientific Research Applications

Protective Group for Hydroxy-groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative related to the chemical structure of interest, is used as a protective group for hydroxy-groups in the synthesis of complex molecules, such as oligonucleotides. It offers compatibility with various acid- and base-labile protecting groups and can be removed under mild conditions without affecting other sensitive functionalities (Gioeli & Chattopadhyaya, 1982).

Synthesis of Thiazole Derivatives

The molecule has been utilized in the synthesis of thiazole derivatives, demonstrating its versatility in organic synthesis. This application highlights its potential in creating biologically active compounds and exploring new chemical spaces (Le & Goodnow, 2004).

Solid-Phase Peptide Synthesis

The Fmoc group, closely related to the compound , is also instrumental in the synthesis of peptides with difficult sequences. Its reversible protection of the amide bond facilitates the solid-phase synthesis of peptides, showcasing its critical role in modern peptide synthesis methodologies (Johnson et al., 1993).

Triazole-based Scaffolds

Research has explored the use of related compounds in the development of triazole-based scaffolds for the preparation of peptidomimetics or biologically active compounds. This application is pivotal in medicinal chemistry, offering a pathway to novel drug discovery and development (Ferrini et al., 2015).

Synthesis of N-alkylhydroxamic Acids

The chemical framework of interest has been applied in the efficient synthesis of N-alkylhydroxamic acids, indicating its utility in the production of diverse and structurally complex molecules. Such acids have implications in various fields, including medicinal chemistry and materials science (Mellor & Chan, 1997).

Properties

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-21(10-18(19(24)25)23-28-21)12-22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAHHXOIUMJEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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